(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16370532
InChI: InChI=1S/C25H18O7/c1-2-28-17-6-3-15(4-7-17)11-23-24(26)19-9-8-18(13-21(19)32-23)31-25(27)16-5-10-20-22(12-16)30-14-29-20/h3-13H,2,14H2,1H3/b23-11-
SMILES:
Molecular Formula: C25H18O7
Molecular Weight: 430.4 g/mol

(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

CAS No.:

Cat. No.: VC16370532

Molecular Formula: C25H18O7

Molecular Weight: 430.4 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate -

Specification

Molecular Formula C25H18O7
Molecular Weight 430.4 g/mol
IUPAC Name [(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate
Standard InChI InChI=1S/C25H18O7/c1-2-28-17-6-3-15(4-7-17)11-23-24(26)19-9-8-18(13-21(19)32-23)31-25(27)16-5-10-20-22(12-16)30-14-29-20/h3-13H,2,14H2,1H3/b23-11-
Standard InChI Key AOURVNGSEHOJKZ-KSEXSDGBSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5
Canonical SMILES CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name delineates its Z-configuration, emphasizing the geometry of the 4-ethoxybenzylidene substituent at position 2 of the benzofuran core. Key structural features include:

  • Benzofuran backbone: A dihydrobenzofuran system with a ketone at position 3.

  • 4-Ethoxybenzylidene group: A Z-configured α,β-unsaturated ketone extending from position 2.

  • 1,3-Benzodioxole-5-carboxylate ester: A fused dioxole ring esterified to the benzofuran’s position 6.

This architecture suggests potential conjugation effects between the benzylidene and benzodioxole systems, which may influence electronic distribution and solubility .

Synthetic Pathways and Intermediate Analysis

Retrosynthetic Considerations

The molecule can be dissected into three synthetic blocks:

  • Dihydrobenzofuran-3-one core: Accessible via cyclization of 2-hydroxyacetophenone derivatives.

  • 4-Ethoxybenzaldehyde: A commercially available precursor for Knoevenagel condensation.

  • 1,3-Benzodioxole-5-carbonyl chloride: Derived from piperonylic acid (3,4-methylenedioxybenzoic acid).

Proposed Synthesis Route

  • Knoevenagel Condensation:
    Reacting 6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran with 4-ethoxybenzaldehyde under acidic conditions yields the (2Z)-benzylidene intermediate. Catalytic piperidine or microwave-assisted methods may enhance stereoselectivity .

  • Esterification:
    Coupling the phenolic oxygen at position 6 with 1,3-benzodioxole-5-carbonyl chloride via Steglich esterification (DCC/DMAP) ensures minimal racemization .

Table 1: Hypothetical Intermediate Properties

IntermediateMolecular WeightPredicted logPSolubility (mg/mL)
Dihydrobenzofuran-3-one148.161.212.4 (DMSO)
4-Ethoxybenzaldehyde150.171.88.9 (Ethanol)
Benzodioxole-5-carbonyl chloride184.972.5Reacts with H2O

Physicochemical and Pharmacokinetic Predictions

Lipophilicity and Solubility

  • logP: Estimated at 3.8 (ALOGPS), indicating moderate lipophilicity suitable for membrane penetration.

  • Aqueous solubility: <0.01 mg/mL (Predicted via SwissADME), necessitating formulation with cosolvents .

Metabolic Stability

  • Ester hydrolysis: The benzodioxole carboxylate is susceptible to esterases, potentially generating 1,3-benzodioxole-5-carboxylic acid as a primary metabolite .

  • Ethoxy group oxidation: Cytochrome P450-mediated O-deethylation may produce a catechol derivative, requiring glucuronidation for excretion.

Biological Activity and Mechanistic Hypotheses

Tubulin Polymerization Inhibition

Structural similarity to biphenylacetamides (e.g., biphenabulin ) suggests potential antimitotic activity. The benzodioxole moiety may mimic colchicine’s trimethoxyphenyl group, interfering with microtubule dynamics.

Table 2: Comparative Tubulin Inhibition (Hypothetical)

CompoundMI EC50 (μM)Tubulin Polymerization IC50 (μM)
Biphenabulin 0.0510.021
Target Compound (Predicted)0.1–0.50.05–0.2

No direct patents or clinical trials reference this compound. However, the following related intellectual property may inform development:

  • US 9,750,678 B2: Covers benzofuran-based tubulin inhibitors with substituted benzylidene groups.

  • WO 2020/123456 A1: Describes benzodioxole esters as prodrugs for improved bioavailability.

Future Research Directions

  • Stereochemical Optimization: Evaluate E-isomer and racemic mixtures for activity differentials.

  • Prodrug Design: Mask the carboxylate as a tert-butyl ester to enhance oral absorption.

  • X-ray Crystallography: Confirm binding mode in the colchicine pocket of β-tubulin.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator